molecular formula C20H15Cl2N4NaO4 B12779556 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt CAS No. 182314-66-5

1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt

Cat. No.: B12779556
CAS No.: 182314-66-5
M. Wt: 469.2 g/mol
InChI Key: IMIMNQPCIGMPFI-IPZCTEOASA-M
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Description

1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt is a complex organic compound with a unique structure. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Halogens, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2-carboxylic acid: A simpler compound with similar core structure but lacking the additional functional groups.

    2-Carboxyindole: Another indole derivative with a carboxyl group at the 2-position.

    2-Indolylformic acid: Similar to 1H-Indole-2-carboxylic acid but with a formic acid group.

Uniqueness

1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

182314-66-5

Molecular Formula

C20H15Cl2N4NaO4

Molecular Weight

469.2 g/mol

IUPAC Name

sodium;3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C20H16Cl2N4O4.Na/c21-11-7-14(22)17-13(18(19(28)29)26-15(17)8-11)5-6-16(27)25-12-3-1-10(2-4-12)9-24-20(23)30;/h1-8,26H,9H2,(H,25,27)(H,28,29)(H3,23,24,30);/q;+1/p-1/b6-5+;

InChI Key

IMIMNQPCIGMPFI-IPZCTEOASA-M

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)N)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

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